N-allyl-N-(3-methoxybenzyl)but-3-enamide
Overview
Description
“N-allyl-N-(3-methoxybenzyl)but-3-enamide” is a chemical compound that is structurally similar to capsaicin . Capsaicin is an active component of chili peppers, which are plants belonging to the genus Capsicum . It is a chemical irritant and neurotoxin for mammals, including humans, and produces a sensation of burning in any tissue with which it comes into contact .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the isomerization of a broad range of N-allyl amides . This method enables the synthesis of Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of capsaicin . Capsaicin has a molecular formula of C18H27NO3 . The structure includes a carbonyl group (C=O), an amide group (NH), and a methoxy group (OCH3) attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of capsaicin and other related amides . These compounds can undergo nucleophilic addition reactions with amines to form imines or enamines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be similar to those of capsaicin . Capsaicin is a crystalline white powder with a highly pungent odor . It has a melting point of 62 to 65 °C and a boiling point of 210 to 220 °C . It is soluble in alcohol, ether, and benzene, and slightly soluble in CS2, HCl, and petroleum .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-prop-2-enylbut-3-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-7-15(17)16(10-5-2)12-13-8-6-9-14(11-13)18-3/h4-6,8-9,11H,1-2,7,10,12H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLWNKIZGNJAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CC=C)C(=O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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